Tyrosine Tryptophan dipeptide
Description
Significance of Aromatic Dipeptides in Chemical and Biological Systems
Aromatic dipeptides, short chains composed of two amino acids containing aromatic rings, are fundamental building blocks in nature. Their unique structural and functional properties make them crucial in a variety of chemical and biological processes. The presence of aromatic residues, such as those in tyrosine and tryptophan, facilitates non-covalent interactions like π-π stacking, hydrogen bonding, and hydrophobic interactions. nih.govmdpi.comfrontiersin.org These forces are vital for the self-assembly of peptides into well-ordered nanostructures, including nanotubes, nanofibers, and nanospheres. nih.govmdpi.comresearchgate.net
From a biological perspective, aromatic dipeptides are involved in key processes such as molecular recognition, which is fundamental for enzyme-substrate binding and cellular signaling. dergipark.org.tr They also play a role in the structural stability of proteins. pnas.org Furthermore, certain aromatic dipeptides have demonstrated antioxidant properties, protecting cells from oxidative damage by scavenging free radicals. pnas.orgnih.govnih.gov The study of these dipeptides provides insights into the molecular basis of larger biological structures and functions, including the formation of amyloid fibrils associated with neurodegenerative diseases. researchgate.net
Scope of Academic Inquiry for Tyrosine-Tryptophan Dipeptide
The Tyrosine-Tryptophan dipeptide (Tyr-Trp), also known by its one-letter code WY, has garnered significant attention in academic research due to its distinct physicochemical properties and potential applications. nih.govmdpi.com Scientific investigations into Tyr-Trp encompass a wide range of areas, from its fundamental chemical synthesis and characterization to its complex biological activities.
A primary focus of research is the self-assembly of Tyr-Trp into various nanostructures. nih.govmdpi.com Studies have explored how factors like solvent conditions can influence the formation of these structures, which exhibit interesting optical and piezoelectric properties. mdpi.combohrium.com For instance, self-assembled Tyr-Trp nanotubes have been shown to possess semiconductor properties and exhibit intense blue photoluminescence. mdpi.combohrium.com
Another significant area of inquiry is the dipeptide's fluorescence characteristics. The interaction between the tyrosine and tryptophan residues leads to unique fluorescent properties, including a phenomenon known as Förster resonance energy transfer (FRET), where the tyrosine fluorescence is quenched and the tryptophan fluorescence is enhanced. acs.org This property is being explored for the development of cellular imaging probes. rsc.org
Furthermore, the biological activities of Tyr-Trp are a major research focus. Studies have investigated its potential neuroprotective effects, with findings suggesting it may ameliorate memory deficits and protect against amyloid-beta-induced neuropathy. mdpi.complos.org Research has also delved into its antioxidant capabilities, examining how the dipeptide scavenges free radicals and protects against oxidative stress. nih.govnih.gov The potential of Tyr-Trp to stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone involved in glucose metabolism, is another active area of investigation. nih.gov
Detailed Research Findings
Physicochemical Properties of Tyrosine-Tryptophan Dipeptide
The Tyrosine-Tryptophan dipeptide exhibits a range of notable physicochemical properties stemming from its constituent aromatic amino acids.
| Property | Description | References |
| Molecular Formula | C20H21N3O4 | nih.gov |
| Molecular Weight | 367.4 g/mol | nih.gov |
| Self-Assembly | Forms well-ordered nanostructures such as nanotubes and nanofibers through hydrogen bonding, π-π stacking, and hydrophobic interactions. The morphology of these structures can be influenced by processing conditions. | nih.govmdpi.com |
| Fluorescence | Exhibits intrinsic fluorescence with a blue shift in the emission spectrum compared to a mixture of its constituent amino acids. Tyrosine fluorescence is typically quenched due to Förster resonance energy transfer to tryptophan. | acs.orgrsc.org |
| Solubility | Soluble in water, with its solubility being a factor in its biological availability and effectiveness. | nih.gov |
| Piezoelectric Properties | When incorporated into nanofibers, it displays significant piezoelectric properties, making it a candidate for nanoenergy harvesting applications. | mdpi.combohrium.com |
| Semiconductor Properties | Self-assembled nanotubes of cyclo-L-Tryptophan-L-Tyrosine are wide-bandgap semiconductors. | mdpi.combohrium.com |
Biological and Pharmacological Research on Tyrosine-Tryptophan Dipeptide
Research into the biological effects of the Tyrosine-Tryptophan dipeptide has uncovered several areas of potential therapeutic interest.
| Area of Research | Key Findings | References |
| Neuroprotective Effects | Oral administration has been shown to enhance noradrenaline metabolism in the brain and ameliorate working-memory deficits in mouse models of Alzheimer's disease. It may also offer protection against tau-related pathology. | mdpi.complos.orgnih.gov |
| Antioxidant Activity | The dipeptide exhibits antioxidant properties, capable of scavenging free radicals. This is attributed to the electron-donating nature of the tyrosine and tryptophan residues. | nih.govnih.gov |
| GLP-1 Secretion | Identified as a potent stimulator of glucagon-like peptide-1 (GLP-1) secretion in cellular models, suggesting a potential role in metabolic regulation. | nih.gov |
| Cellular Imaging | Its intrinsic fluorescence, particularly when modified and complexed with metal ions, can be shifted to the visible range, making it a promising candidate for developing biocompatible cellular imaging probes. | rsc.org |
| Tissue Engineering | Nanotubes formed from Tyr-Trp have been shown to promote cellular proliferation and differentiation of neuronal cells, indicating potential as scaffolds for tissue engineering and nerve regeneration. | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c21-16(9-12-5-7-14(24)8-6-12)19(25)23-18(20(26)27)10-13-11-22-17-4-2-1-3-15(13)17/h1-8,11,16,18,22,24H,9-10,21H2,(H,23,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPPMAOOKQJYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tyrosyl-Tryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029116 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies and Chemical Derivatization
Solid-Phase Peptide Synthesis Approaches for Tyrosine-Tryptophan Dipeptide
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for assembling peptides like the Tyrosine-Tryptophan dipeptide. The process involves sequentially adding amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. peptide.comacs.org A common strategy utilizes Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) chemistry. acs.org
The synthesis commences by attaching the C-terminal amino acid, in this case, either tyrosine or tryptophan, to a resin such as Rink amide MBHA. acs.org The Nα-amino group of the attached amino acid is protected by an Fmoc group, which is removed (deprotected) using a base, typically a solution of piperidine (B6355638) in a solvent like a dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) mixture. acs.org Following deprotection, the next amino acid (tyrosine or tryptophan), with its Nα-amino group also protected by Fmoc, is activated and coupled to the free amino group of the resin-bound amino acid. This coupling is often facilitated by reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) in the presence of a base such as diisopropylethylamine (DIPEA). acs.org This cycle of deprotection and coupling is repeated until the desired dipeptide sequence is assembled.
The reactive side chains of tyrosine (hydroxyl group) and tryptophan (indole ring) are typically protected during synthesis to prevent unwanted side reactions. For tyrosine, a tert-butyl (tBu) ether is a common protecting group. peptide.com The indole (B1671886) nitrogen of tryptophan can also be protected, for instance, with a Boc (tert-butyloxycarbonyl) group, especially when harsh acidic conditions are used for final cleavage from the resin. researchgate.net
Upon completion of the synthesis, the dipeptide is cleaved from the resin, and all protecting groups are removed simultaneously. A common cleavage cocktail for Fmoc/tBu chemistry is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water. acs.org TIS acts as a scavenger to trap reactive carbocations generated during the cleavage of tBu groups, which could otherwise modify the tryptophan residue. peptide.com
Table 1: Key Reagents and Conditions in Solid-Phase Synthesis of Tyrosine-Tryptophan Dipeptide
| Step | Reagent/Condition | Purpose |
| Resin | Rink amide MBHA | Solid support for peptide assembly, yields a C-terminal amide. |
| Nα-Protection | Fmoc (9-fluorenylmethyloxycarbonyl) | Base-labile protecting group for the alpha-amino group. |
| Deprotection | 30% Piperidine in DMF/NMP | Removal of the Fmoc group. |
| Coupling | HOBt/HBTU/DIPEA | Activation of the carboxylic acid and facilitation of peptide bond formation. |
| Side-Chain Protection (Tyr) | tBu (tert-butyl) | Acid-labile protection for the tyrosine hydroxyl group. |
| Side-Chain Protection (Trp) | Boc (tert-butyloxycarbonyl) | Acid-labile protection for the tryptophan indole nitrogen. |
| Cleavage and Deprotection | TFA/TIS/H₂O | Cleavage of the peptide from the resin and removal of side-chain protecting groups. |
Synthesis of Cyclic Tyrosine-Tryptophan Dipeptide Variants
Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are conformationally constrained structures with enhanced stability and biological activity compared to their linear counterparts. frontiersin.org The cyclic variant of Tyrosine-Tryptophan dipeptide, Cyclo(L-Trp-L-Tyr), is of particular interest due to its potential applications in materials science, exhibiting properties like piezoelectricity and nonlinear optical behavior. mdpi.comresearchgate.net
The synthesis of CDPs can be achieved through various methods, often starting from the corresponding linear dipeptide. One common approach involves the cyclization of a protected linear dipeptide in solution. For instance, a dipeptide ester can be deprotected at the N-terminus and then heated in a suitable solvent like isopropanol (B130326) or methanol (B129727), leading to spontaneous intramolecular cyclization and formation of the DKP ring with the elimination of the alcohol.
In a study focusing on the material properties of Cyclo(L-Trp-L-Tyr), the dipeptide was incorporated into electrospun polymer fibers. mdpi.comresearchgate.net While the specific synthesis of the isolated Cyclo(L-Trp-L-Tyr) was not detailed in the provided context, it was commercially sourced, indicating that established synthetic protocols exist. mdpi.com These protocols generally rely on the fundamental principle of intramolecular amide bond formation between the two amino acid residues. The enhanced structural rigidity of CDPs like Cyclo(L-Trp-L-Tyr) is attributed to the DKP scaffold and the potential for intramolecular hydrogen bonding. frontiersin.org
Regioselective Functionalization and Analog Generation
The aromatic side chains of tyrosine and tryptophan in the dipeptide offer reactive sites for chemical modification, allowing for the generation of diverse analogs with tailored properties.
Trifluoromethylthiolation Strategies for Tyrosine and Tryptophan Residues in Peptides
The introduction of a trifluoromethylthio (SCF₃) group into peptides can significantly increase their local hydrophobicity and modulate their physicochemical properties. nih.govchemistryviews.org An efficient method for the aromatic trifluoromethylthiolation of tryptophan and tyrosine residues involves the use of an electrophilic trifluoromethanesulfenamide reagent in the presence of an activating acid like triflic acid (TfOH) or boron trifluoride diethyl etherate (BF₃·OEt₂). nih.govchemistryviews.org
This reaction can be performed on protected amino acid monomers, which are then incorporated into peptides via SPPS, or as a late-stage functionalization (LSF) on pre-synthesized peptides. nih.govacs.org For LSF, the reaction conditions can be tuned to achieve regioselective modification. For instance, the trifluoromethylthiolation of a dipeptide containing a tryptophan residue at the C-terminus was found to proceed faster than when the tryptophan was at the N-terminus. nih.gov The reaction yields for the trifluoromethylthiolation of Trp residues in short peptides are generally good, ranging from 66% to 80%. nih.govacs.org
Table 2: Conditions for Trifluoromethylthiolation of Tryptophan-Containing Peptides
| Activating Acid | Solvent | Temperature | Typical Yield | Reference |
| TfOH | Dichloromethane | Room Temperature | Good to High | chemistryviews.org |
| BF₃·OEt₂ | Dichloromethane or 1,2-dichloroethane | Room Temperature to 50 °C | 66-80% | nih.govchemistryviews.org |
Arylation Reactions at Tryptophan and Tyrosine Residues
The arylation of tryptophan and tyrosine residues is another powerful tool for modifying peptides. rsc.org Metal-catalyzed cross-coupling reactions are a direct approach for this transformation.
Palladium-catalyzed C-H activation has been successfully employed for the C2-arylation of tryptophan residues in peptides using aryl iodides. researchgate.net These reactions can be carried out in water under microwave irradiation, which are relatively mild conditions that help preserve the structural integrity of the peptide. researchgate.net
Copper-catalyzed Ullmann coupling provides an alternative method for the N-arylation of the indole side chain of tryptophan with aryl halides. rsc.org This method demonstrates good functional group tolerance and chemoselectivity for tryptophan residues. rsc.org More recently, metallaphotoredox catalysis using a nickel catalyst has been developed for the site-selective solid-phase N-arylation of tryptophan residues, showing remarkable chemoselectivity. rsc.org It has been noted that some palladium-catalyzed methods developed for the N-arylation of tryptophan can also be applied to the O-arylation of tyrosine residues. rsc.org
A metal-free approach for the photoredox C2-arylation of indoles and tryptophan residues using aryldiazonium salts has also been introduced. acs.org This method allows for the chemoselective modification of tryptophan, even in the presence of other reactive amino acids like cysteine when it is S-protected. acs.org
Enzymatic Catalysis in Related Aromatic Amino Acid Synthesis
Enzymatic catalysis plays a crucial role in the natural biosynthesis of aromatic amino acids, including tyrosine and tryptophan. numberanalytics.com These complex pathways involve multiple enzyme-catalyzed steps. numberanalytics.com For example, chorismate mutase is a key enzyme in the shikimate pathway that leads to the generation of both tyrosine and tryptophan. psu.edu Tryptophan synthase, a bienzyme complex, catalyzes the final step in tryptophan biosynthesis, reacting indole with L-serine. chim.it
While not directly a synthetic method for the dipeptide itself in a laboratory setting, understanding these enzymatic pathways provides inspiration for biocatalytic approaches. Enzymes offer high selectivity and efficiency under mild conditions. Research is ongoing to engineer enzymes for novel functions, which could be applied to the synthesis of modified amino acids or peptides. psu.edu For instance, the aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase) are non-heme iron enzymes that catalyze key hydroxylation reactions, demonstrating the power of enzymes in modifying these aromatic systems. nih.gov The study of enzymes that can function without aromatic amino acids themselves provides fundamental insights into the minimal requirements for catalysis, which could inform the design of novel biocatalysts. biorxiv.org
Structural and Conformational Characterization
Experimental Elucidation of Tyrosine-Tryptophan Dipeptide Conformations
Experimental methods provide direct insights into the populated conformations of the Tyr-Trp dipeptide under specific environmental conditions. Techniques such as double resonance spectroscopy are used to probe the intrinsic structures of the isolated molecule in the gas phase, while NMR and Circular Dichroism spectroscopy reveal conformational preferences in the solution phase.
In the gas phase, free from solvent interactions, dipeptides can adopt conformations governed solely by intramolecular forces. Double resonance spectroscopy techniques, such as Infrared-Ultraviolet (IR-UV) and Ultraviolet-Ultraviolet (UV-UV) spectroscopy, are powerful tools for obtaining conformer-specific structural information on isolated, jet-cooled molecules. semanticscholar.orgacs.org
The IR-UV ion dip spectroscopy method involves two laser pulses. arxiv.org First, a tunable IR laser excites molecules into a specific vibrational mode. Shortly after, a UV laser, tuned to a specific electronic transition of a single conformer, ionizes the molecules. If the IR laser is resonant with a vibrational transition of the selected conformer, it depletes the ground state population, leading to a dip in the ion signal. arxiv.org Plotting this dip as a function of the IR frequency generates a conformer-specific IR spectrum. acs.org This allows for the vibrational signatures of individual conformations to be recorded, even when multiple conformers are present in the molecular beam. nih.gov
Studies on analogous aromatic peptides, such as Tyrosyl-Glycine (Tyr-Gly), have successfully used these methods to identify multiple stable gas-phase conformers. semanticscholar.orgtandfonline.com For tyrosine-containing peptides, researchers found that as the peptide chain lengthens, the number of observed stable conformers decreases despite the increased number of degrees of freedom. semanticscholar.org The dominant stabilizing interactions in these gas-phase structures are intramolecular hydrogen bonds, particularly involving the phenolic OH group of tyrosine, and interactions between the peptide backbone and the aromatic rings. semanticscholar.orgnih.gov For a dipeptide like Tyr-Trp, similar experiments would be expected to reveal conformations stabilized by hydrogen bonds (e.g., between the Tyr hydroxyl group and a backbone carbonyl) and dispersive interactions between the indole (B1671886) and phenol rings.
| Spectroscopic Technique | Information Obtained | Relevance to Tyr-Trp Dipeptide |
| IR-UV Double Resonance | Conformer-specific vibrational spectra in the gas phase. | Identifies distinct, stable conformations of isolated Tyr-Trp molecules by probing NH, OH, and C=O stretch frequencies, revealing intramolecular hydrogen bonding. |
| UV-UV Double Resonance | Conformer-specific electronic spectra. | Helps to distinguish and select specific conformers based on their unique UV absorption profiles before probing with a second UV laser. |
In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is the premier technique for determining the three-dimensional structure and conformational dynamics of peptides. nih.gov Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign proton resonances within each amino acid residue. nih.gov The key experiment for determining structure is the Nuclear Overhauser Effect Spectroscopy (NOESY), which detects through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial distance constraints for structure calculation. nih.gov
For the Tyr-Trp dipeptide, NMR studies in solution would reveal information about the average conformation and the flexibility of the backbone and side chains. Key parameters derived from NMR spectra that inform on the structure include:
Chemical Shifts: The resonance frequencies of protons are sensitive to their local electronic environment and can indicate the presence of specific secondary structures or interactions between the aromatic rings.
3JHNα Coupling Constants: The coupling constant between the amide proton (NH) and the alpha-proton (Hα) is related to the backbone dihedral angle φ via the Karplus equation. This provides information on the backbone conformation. nih.gov
NMR studies on β-hairpin peptides incorporating a Tyr-Trp pair have demonstrated the formation of stable structures in solution, with unique cross-strand NOEs confirming the proximity of the aromatic side chains. acs.org
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. researchgate.net In peptides, the CD signal in the far-UV region (180-260 nm) is sensitive to the conformation of the peptide backbone and is widely used to assess secondary structure content (e.g., α-helix, β-sheet, random coil). researchgate.netnih.gov
The aromatic side chains of tyrosine and tryptophan are also chromophores and give rise to signals in the near-UV CD spectrum (250-300 nm). nih.gov When these side chains are held in a fixed, chiral orientation relative to each other, as in a folded Tyr-Trp dipeptide, they can couple electronically, producing a distinct CD signal. This phenomenon, known as exciton coupling, can be a sensitive indicator of a specific, ordered conformation involving the aromatic rings. mdpi.com
For Tyr-Trp dipeptides, the presence of a strong, characteristic signal in the near-UV CD spectrum would provide evidence for a defined tertiary structure where the indole and phenol rings interact. Theoretical modeling using time-dependent density functional theory (TD-DFT) can be used to predict the CD spectra for different possible conformations, aiding in the interpretation of experimental results. mdpi.com
| Spectral Region | Chromophore | Structural Information |
| Far-UV (180-260 nm) | Peptide backbone (amide bonds) | Provides information on the secondary structure of the peptide backbone (e.g., β-turn, random coil). |
| Near-UV (250-300 nm) | Aromatic side chains (Tyrosine, Tryptophan) | Sensitive to the local environment and relative orientation of the aromatic rings; can indicate specific folded structures through exciton coupling. |
Theoretical and Computational Conformational Analysis
Theoretical and computational methods are indispensable for interpreting experimental data and for exploring the full potential energy surface of the Tyr-Trp dipeptide. These methods can map out possible stable conformations and the energy barriers between them.
Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules, providing accurate geometries and relative energies for different conformers. acs.org For peptides with aromatic side chains, however, standard DFT functionals often fail to adequately describe the non-covalent interactions, particularly London dispersion forces, which are critical for stabilizing folded structures. Therefore, it is crucial to use dispersion-corrected DFT methods (e.g., B3LYP-D3) or higher-level theories like Møller-Plesset perturbation theory (MP2) to obtain reliable results. tandfonline.com
Computational studies on dipeptide analogues have shown that stabilizing interactions between an amide N-H bond and the aromatic π-system can significantly influence conformational stability. For Tyr-Trp, DFT calculations would be used to:
Optimize the geometries of various potential conformers (e.g., extended, folded, β-turn).
Calculate the relative energies of these conformers to predict their populations at thermal equilibrium.
Simulate vibrational (IR) and electronic (CD) spectra for each conformer, which can then be directly compared with experimental data to assign the observed structures.
Self-consistent-charge density-functional tight-binding (SCC-DFTB) is a less computationally expensive method that can be suitable for initial conformational searches or for use in molecular dynamics simulations.
Molecular Dynamics (MD) simulations use classical mechanics to simulate the motions of atoms in a molecule over time, providing a detailed picture of conformational dynamics and flexibility. nih.gov In an MD simulation, the dipeptide is placed in a simulated environment (e.g., a box of water molecules), and the forces on each atom are calculated using a molecular mechanics force field. acs.org
MD simulations of peptides containing Tyr-Trp dyads have been used to study their structural stability. nih.gov These simulations can reveal:
The preferred conformations in an aqueous environment.
The dynamics of transitions between different conformational states.
The formation and stability of intramolecular hydrogen bonds.
The pattern of solvent organization around the dipeptide.
The average distance between the tyrosine and tryptophan side chains, which can be correlated with experimental techniques like Förster Resonance Energy Transfer (FRET).
Simulations have shown that interactions between the tyrosine and tryptophan side chains can significantly influence the peptide backbone structure. nih.gov The results from MD simulations provide a dynamic complement to the static pictures obtained from quantum chemical calculations and time-averaged data from NMR experiments.
Therefore, it is not possible to provide the specific data and detailed research findings for the subsection "3.2.3. Energy Landscape Analysis of Tyrosine Tryptophan Dipeptide Conformers" as requested.
The available research on related compounds, such as larger peptides containing Tyrosine and Tryptophan residues, indicates that the interaction between these two aromatic amino acids is significant in determining the local conformation. These studies often focus on properties arising from the proximity of the tyrosine and tryptophan side chains, such as energy transfer and spectroscopic shifts, rather than a systematic analysis of the dipeptide's intrinsic conformational preferences.
For a detailed understanding of the energy landscape of the Tyrosine-Tryptophan dipeptide, a dedicated computational chemistry study involving high-level quantum mechanical calculations would be required. Such a study would systematically explore the potential energy surface by varying the backbone and side-chain dihedral angles to identify all stable conformers and calculate their relative energies. This would result in a comprehensive map of the conformational space, highlighting the most probable shapes the molecule can adopt. Unfortunately, such a specific analysis for the isolated Tyrosine-Tryptophan dipeptide has not been found in the performed searches.
Advanced Spectroscopic and Analytical Methodologies
Electronic Spectroscopy of Tyrosine-Tryptophan Dipeptide
Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its structure and environment.
Ultraviolet-Visible Absorption Spectroscopy for Electronic Transitions and Hypochromicity
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to study the electronic transitions in molecules like the Tyrosine-Tryptophan dipeptide. The aromatic side chains of tyrosine (phenol) and tryptophan (indole) are the primary chromophores responsible for its UV absorption. uci.eduresearchgate.net Typically, tryptophan exhibits a stronger absorption peak around 280 nm, while tyrosine's absorption maximum is near 275 nm. iosrjournals.org In the context of the dipeptide, interactions between these chromophores can lead to phenomena such as hypochromicity, which is a decrease in the molar absorptivity.
A study on the cyclo-L-Tryptophan-L-Tyrosine dipeptide in methanol (B129727) revealed an absorption band from 250 to 300 nm, with smaller peaks at 273, 280, and 289 nm. mdpi.com This complex absorption profile arises from the electronic transitions within the coupled aromatic systems. The calculated electronic excitations for the trans-Trp-Tyr (WY) dipeptide show strong absorptions around 220 nm and 270 nm. nih.gov The absorption spectra of a mixture of individual tryptophan and tyrosine amino acids are often compared to that of the dipeptide to distinguish the effects of the peptide bond and intramolecular interactions. nih.gov Furthermore, the absorption spectrum of the Trp-Tyr dipeptide can be altered by photoirradiation, indicating photochemical reactions involving the aromatic residues. researchgate.netresearchgate.net
| Sample | Solvent/Condition | Absorption Maxima (nm) | Reference |
| Cyclo(L-Trp-L-Tyr) | Methanol | 273, 280, 289 | mdpi.com |
| trans-Trp-Tyr (WY) | Aqueous Solution (calculated) | ~220, ~270 | nih.gov |
| Trp-Tyr | pH 7 Water (before photoirradiation) | ~280 | researchgate.netresearchgate.net |
Fluorescence Spectroscopy (2D, 3D, Excitation-Emission Matrix) for Environmental Sensitivity
Fluorescence spectroscopy is a highly sensitive technique for studying the local environment of the tryptophan and tyrosine residues. The fluorescence of tryptophan is particularly sensitive to the polarity of its surroundings. chem-soc.si In aqueous solutions, the emission maximum of tryptophan derivatives is typically between 350-360 nm, while tyrosine emits at around 303 nm, showing little sensitivity to solvent polarity. chem-soc.simdpi.com
In the Tyrosine-Tryptophan dipeptide, energy transfer from tyrosine to tryptophan often occurs, resulting in a fluorescence spectrum that is dominated by tryptophan emission, even when exciting at wavelengths where tyrosine absorbs. acs.org For instance, when a cyclo(L-Trp-L-Tyr) dipeptide solution was excited at 280 nm, it exhibited a maximum emission peak at 311 nm. mdpi.com The fluorescence of the dipeptide can be quenched by various mechanisms, including interactions with the peptide backbone and proton-coupled electron transfer (PCET) between the tryptophan and tyrosine residues. ustc.edu.cnresearchgate.netnih.gov
Excitation-emission matrix (EEM) fluorescence spectroscopy, also known as 2D fluorescence, provides a comprehensive fingerprint of the fluorescent species in a sample by recording emission spectra at multiple excitation wavelengths. researchgate.net This technique can be used to resolve the contributions of individual fluorophores and to study complex mixtures. researchgate.net
| Sample | Excitation Wavelength (nm) | Emission Maximum (nm) | Notes | Reference |
| Cyclo(L-Trp-L-Tyr) in Methanol | 280 | 311 | - | mdpi.com |
| Tryptophan derivatives in water | - | 350-360 | Highly sensitive to solvent polarity | chem-soc.si |
| Tyrosine derivatives in water | - | ~303 | Insensitive to solvent polarity | chem-soc.si |
| Trp-Tyr dipeptides | 295 | ~339-341 | Emission can be quenched by PCET | ustc.edu.cn |
| BOC-Tyr-Trp-OH self-assembly | 280 | 355 | Emission from monomer unit | rsc.org |
Time-Resolved Fluorescence Techniques
Time-resolved fluorescence spectroscopy provides dynamic information about the excited state of the fluorophores. The fluorescence decay of tryptophan in peptides is often multi-exponential, reflecting the existence of different conformational states or "rotamers" of the side chain. ustc.edu.cnmdpi.com
Studies on Trp-Pro-Tyr peptides have utilized nanosecond time-resolved fluorescence to investigate the quenching of tryptophan fluorescence. researchgate.net Femtosecond time-resolved transient absorption spectroscopy has been employed to study the ultrafast dynamics of proton-coupled electron transfer (PCET) between tryptophan and tyrosine. ustc.edu.cnresearchgate.net These studies have shown that the excited-state decay of the dipeptide can be significantly faster than that of the individual amino acids, especially under conditions that favor PCET. ustc.edu.cn For example, in a WPY peptide, the excited-state decay was much faster than in other related peptides, indicating efficient PCET. ustc.edu.cn The fluorescence decay kinetics of tryptophan-containing peptides are sensitive to the local microenvironment, including polarity and viscosity, making time-resolved techniques valuable for studying conformational changes. mdpi.com
Vibrational Spectroscopy for Molecular Structure
Vibrational spectroscopy, including Resonance Raman, probes the vibrational modes of a molecule, offering detailed information about its chemical bonds and three-dimensional structure.
Resonance Raman Spectroscopy for Aromatic Modes
Resonance Raman (RR) spectroscopy is a powerful technique for selectively studying the vibrational modes of chromophores. By tuning the excitation laser wavelength to coincide with an electronic transition of the tyrosine or tryptophan residue, the Raman signals from their aromatic rings can be significantly enhanced. uci.eduresearchgate.net
Simulations of the spontaneous UV Resonance Raman (UVRR) spectra of the WY dipeptide excited at 225 nm, which is resonant with the Trp-Bb and Tyr-La transitions, show dominant peaks corresponding to tryptophan modes at 1555, 1350, 1015, and 760 cm-1, and a tyrosine ring mode at 1610 cm-1. nih.gov Interestingly, the spontaneous UVRR spectra of a mixture of tryptophan and tyrosine are very similar to that of the WY dipeptide, making it difficult to distinguish between them using this technique alone. nih.gov Two-dimensional stimulated UV resonance Raman spectroscopy (2DSRRS) has been proposed as a more sensitive technique for distinguishing between the dipeptide and a mixture of its constituent amino acids and for revealing couplings between vibrational modes. uci.eduresearchgate.netuci.edu
| Wavenumber (cm-1) | Assignment | Reference |
| 1610 | Tyrosine ring mode (Y20a) | nih.gov |
| 1555 | Tryptophan mode | nih.gov |
| 1350 | Tryptophan mode | nih.gov |
| 1015 | Tryptophan mode | nih.gov |
| 760 | Tryptophan mode | nih.gov |
High-Resolution Imaging of Self-Assembled Structures
Tyrosine-Tryptophan dipeptides can self-assemble into various nanostructures, such as nanotubes and nanofibers. High-resolution imaging techniques are essential for visualizing these assemblies.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are widely used to characterize the morphology and size of these self-assembled structures. For instance, cyclo(L-Trp-L-Tyr) in solution has been observed to self-assemble into nanofibrils with an average diameter of 218 ± 70 nm. mdpi.com In another study, hydrophobic derivatives of tyrosine and tryptophan were shown to form high-order aggregates, which were visualized using high-resolution TEM. nih.gov Similarly, single amino acids like tryptophan and tyrosine have been shown to self-assemble into nanotubes, with inner diameters of approximately 200 nm and 50 nm, respectively, as observed by Field Emission SEM (FESEM). d-nb.info Atomic Force Microscopy (AFM) has also been used to image self-assembled peptide nanofibers. researchgate.net These imaging techniques provide crucial information on the hierarchical organization of the dipeptides, which is fundamental to understanding their properties and potential applications in nanotechnology and materials science. mdpi.comnih.govd-nb.info
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is an indispensable tool for investigating the surface topography and morphology of Tyr-Trp dipeptide assemblies. This technique provides high-resolution images that reveal the intricate nanostructures formed through self-assembly processes.
Researchers have employed SEM to characterize various forms of Tyr-Trp dipeptides, particularly its cyclic analogues, which are known for their propensity to form ordered nanostructures. mdpi.com For instance, the morphological characterization of Cyclo(L-Trp-L-Tyr) has been extensively studied using SEM. mdpi.com This analysis identifies the types of nanostructures the dipeptide self-assembles into and allows for the examination of their size distribution. mdpi.com When dissolved in a solvent mixture of DMF/DMAc/H₂O, Cyclo(L-Trp-L-Tyr) was observed to self-assemble into nanofibrils. mdpi.com In other studies, different morphologies such as nanotubes have been reported for cyclic Tyr-Trp peptides. researchgate.net The dimensions of these structures are meticulously measured from the SEM micrographs, often using image analysis software like ImageJ. mdpi.com
The morphology can be influenced by the chemical form of the dipeptide and its environment. Studies on modified Tyr-Trp dipeptides, such as Boc-Tyr-Trp-OMe and Boc-Tyr-Trp-OH, have shown the formation of well-ordered spherical nanostructures. nih.gov The introduction of metal ions like Zn(II) can further alter the self-assembly, leading to distinct morphologies like nano-capsules and nano-flower-like structures. nih.govrsc.org Similarly, when Tyr-Trp dipeptides are incorporated into electrospun polymer fibers, SEM is used to visualize the resulting fiber morphology, which is often smooth and cylindrical. mdpi.com
For SEM analysis, samples are typically prepared by placing a drop of the dipeptide solution on a substrate like a silica (B1680970) slide, followed by slow evaporation of the solvent. mdpi.com The dried samples are then coated with a thin conductive layer of a metal, such as a gold-palladium alloy, to prevent charge buildup during imaging. mdpi.commdpi.com The microscope is operated at a specific accelerating voltage, for example, 10 kV, to generate detailed images of the nanostructures. mdpi.commdpi.com
| Dipeptide Derivative | Solvent/Condition | Observed Morphology | Average Dimensions | Source(s) |
| Cyclo(L-Trp-L-Tyr) | DMF/DMAc/H₂O Solution | Nanofibrils | Diameter: 218 ± 70 nm | mdpi.com |
| Cyclo(L-Trp-L-Tyr) | Embedded in PCL polymer | Nanotubes (outside fiber) | Diameter: 58 ± 13 nm | mdpi.com |
| Cyclo(D-Trp-Tyr) | 50% Methanol | Nanotubes | Length: 1.8 ± 0.6 μm | researchgate.net |
| Boc-Tyr-Trp-OMe | Ethanol | Spherical Nanostructures | Diameter: ~1744 nm | nih.gov |
| Boc-Tyr-Trp-OMe | With Zn(II) coordination | Nano-capsules | Not specified | nih.gov |
| Trp-Tyr | Electrospun fiber | Cylindrical Fibers | Not specified | mdpi.com |
Confocal Laser Scanning Microscopy for Nanostructure Visualization
Confocal Laser Scanning Microscopy (CLSM) is a powerful fluorescence imaging technique used to obtain high-resolution, three-dimensional images of samples. For the Tyr-Trp dipeptide, CLSM is particularly valuable for visualizing its distribution within larger structures and confirming its intrinsic fluorescence. The tryptophan residue, in particular, endows the dipeptide with autofluorescence properties. mdpi.com
CLSM has been effectively used to observe Tyr-Trp dipeptide nanostructures, especially when they are integrated into other materials, such as polymer nanofibers. mdpi.com In studies involving Cyclo(L-Trp-L-Tyr) embedded in polycaprolactone (B3415563) (PCL) fibers, CLSM confirmed the presence and distribution of the active dipeptide nanostructures within the fibers. mdpi.com By exciting the sample with a laser at a specific wavelength (e.g., 405 nm), the intense blue photoluminescence from the dipeptide's self-assembled structures can be visualized. mdpi.commdpi.comresearchgate.net This non-destructive technique makes it possible to observe the active material inside the nanofibers. mdpi.com
The experimental setup typically involves using a confocal microscope, such as an Olympus™ FluoView FV1000, with an appropriate objective lens (e.g., 40x). mdpi.commdpi.com Images are acquired at high resolution, for instance, 800 x 800 pixels. mdpi.commdpi.com The choice of excitation wavelength is critical and is set to match the absorption characteristics of the tryptophan or tyrosine residues, with 405 nm being a common choice for visualizing the blue fluorescence of these assemblies. mdpi.commdpi.com
| Dipeptide Derivative | System | Microscope | Excitation Wavelength | Observation | Source(s) |
| Cyclo(L-Trp-L-Tyr) | Embedded in PCL nanofibers | Olympus FluoView FV1000 | 405 nm | Intense blue photoluminescence from dipeptide nanostructures inside fibers. | mdpi.comresearchgate.net |
| Cyclo(L-Trp-L-Trp) | Crystallized Nanospheres | Olympus FluoView FV1000 | 405 nm | Blue luminescence from crystallized nanospheres. | mdpi.com |
Chromatographic and Quantitative Analysis
Chromatographic techniques are fundamental for the analysis of dipeptides, enabling their separation from complex mixtures, assessment of purity, and quantification.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the cornerstone method for the separation and purity analysis of peptides like Tyr-Trp. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used, which separates molecules based on their hydrophobicity. nih.gov
A typical RP-HPLC system for Tyr-Trp dipeptide analysis utilizes a stationary phase, such as a C8 or C18 silica-based column, and a mobile phase consisting of a mixture of water and an organic solvent, most commonly acetonitrile (B52724). hplc.eu A gradient elution is typically employed, where the concentration of acetonitrile is gradually increased to elute peptides of increasing hydrophobicity. hplc.eu To improve peak shape and resolution, an ion-pairing agent like trifluoroacetic acid (TFA) is often added to the mobile phase at a low concentration (e.g., 0.1%). hplc.eu
Detection is generally achieved using a UV detector, as the peptide bond absorbs strongly in the far-UV range (210–220 nm). nih.gov Additionally, the aromatic side chains of tyrosine and tryptophan allow for specific detection at or near 280 nm. nih.gov For enhanced sensitivity and specificity, a fluorescence detector can be used, leveraging the native fluorescence of the tryptophan residue. researchgate.net A simple and reproducible isocratic HPLC method for determining tyrosine and tryptophan has been developed using a C18 column with a mobile phase of methanol and sodium acetate (B1210297) buffer and fluorescence detection. researchgate.net The purity of a Tyr-Trp sample is determined by the relative area of its corresponding peak in the chromatogram.
| HPLC Method | Column | Mobile Phase | Detection | Application | Source(s) |
| Isocratic RP-HPLC | SS Exil ODS (C18), 5µm | Methanol: 40mM Sodium Acetate buffer (pH 4.5) (20:80, v/v) | Fluorescence | Determination of free and total Tyr and Trp. | researchgate.net |
| Gradient RP-HPLC | C8 or C18 | Acetonitrile/Water gradient with 0.1% TFA | UV (210-220 nm or 280 nm) | General peptide separation and purification. | nih.govhplc.eu |
| Reversed-Phase HPLC | Not specified | Not specified | UV and Fluorescence with separate internal standards | Quantification of Trp and its metabolites. | nih.gov |
Spectrophotometric Methods for Aromatic Residue Quantification in Dipeptides
UV-Visible spectrophotometry offers a rapid and non-destructive method for quantifying peptides containing aromatic amino acids. The presence of both tyrosine and tryptophan in the Tyr-Trp dipeptide results in a characteristic UV absorption spectrum, with a notable absorbance maximum around 280 nm. mt.comjordilabs.com This property allows for the direct quantification of the dipeptide in solution, provided its extinction coefficient is known. mt.com
However, the overlapping absorption spectra of tyrosine and tryptophan can complicate precise quantification. thermofisher.com To overcome this, derivative spectroscopy is a powerful analytical technique. nih.gov By calculating the second or fourth derivative of the absorption spectrum, the broad, overlapping peaks are resolved into sharper, more distinct features, allowing for the individual quantification of each aromatic residue. thermofisher.comnih.gov A method using fourth-derivative UV spectroscopy has been described for the simultaneous quantitation of tryptophan and tyrosine. nih.gov This method relies on measuring a tryptophan-specific trough at 292 nm and a peak at 282 nm, which has contributions from both residues, to determine the tyrosine content. nih.gov Another approach uses second-derivative spectrophotometry to identify zero-crossing points, which are specific wavelengths where one component's derivative signal is zero, thus allowing the other to be measured without interference. uobaghdad.edu.iq
| Method | Principle | Wavelength(s) of Interest | Application | Source(s) |
| Direct UV Absorbance | Measures absorbance of aromatic side chains. | ~280 nm | Rapid quantification of total protein/peptide. | mt.comjordilabs.comjasco-global.com |
| Fourth-Derivative Spectroscopy | Resolves overlapping spectra into sharp peaks. | 292 nm (Trp-specific trough), 282 nm (Tyr/Trp peak) | Simultaneous quantification of Trp and Tyr residues. | nih.gov |
| Second-Derivative Spectroscopy | Uses zero-crossing points to eliminate spectral interference. | 236.1 nm (for Tyr), 222.5 nm (for Trp) | Simultaneous quantification of aromatic amino acids. | uobaghdad.edu.iqresearchgate.net |
Chromatographic Hydrophobicity Index Determination
The hydrophobicity of a peptide is a critical parameter that influences its structure, function, and interaction with biological membranes and chromatographic media. A quantitative measure of this property can be obtained through the determination of a chromatographic hydrophobicity index. nih.govacs.org
This index, often denoted as HI or φ₀, is determined using reversed-phase HPLC under isocratic (constant mobile phase composition) conditions. acs.orgresearchgate.net The hydrophobicity index is defined as the percentage of organic solvent (typically acetonitrile) in the mobile phase at which the peptide shows a specific retention factor (k), often defined as k=10 or where the compound is equally distributed between the mobile and stationary phases. nih.govresearchgate.net A more hydrophobic peptide will require a higher concentration of organic solvent to elute, and thus will have a higher hydrophobicity index value. researchgate.net
This method provides a fundamental characteristic of the peptide-sorbent interaction and is a reliable way to quantify the local hydrophobicity contribution of specific amino acid residues. nih.govresearchgate.net For example, this technique has been successfully applied to quantify the remarkable enhancement in local hydrophobicity when tyrosine and tryptophan residues in peptides are chemically modified. acs.org The determination of this index is crucial for comparing the relative hydrophobicities of different peptides and for understanding how structural modifications impact this key physicochemical property. researchgate.netnih.gov
| Parameter | Description | Relevance | Source(s) |
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Standard method for separating molecules based on hydrophobicity. | nih.govacs.org |
| Elution Mode | Isocratic (constant mobile phase composition) | Necessary for accurately measuring the retention factor at a specific solvent concentration. | acs.org |
| Hydrophobicity Index (HI or φ₀) | The volume percentage of organic solvent (e.g., acetonitrile) in the mobile phase required to achieve a specific retention factor. | A quantitative, standardized measure of a compound's hydrophobicity. Higher values indicate greater hydrophobicity. | nih.govacs.orgresearchgate.net |
| Application | Quantifies the hydrophobicity of peptides and assesses the impact of amino acid modifications. | Allows for the rational design of peptides with desired hydrophobic properties. | acs.orgnih.gov |
Molecular and Mechanistic Interactions
Non-Covalent Interactions Governing Tyrosine Tryptophan Dipeptide Behavior
The three-dimensional structure and stability of the Tyrosine-Tryptophan dipeptide are maintained by a network of non-covalent bonds. These interactions, though weaker than covalent bonds, are crucial for the dipeptide's conformation and its interactions with other molecules. acs.orgkhanacademy.org
Hydrogen bonding is a primary stabilizing force in the Tyrosine-Tryptophan dipeptide. acs.org In dimers of linear Tryptophan-Tyrosine (WY), the lowest energy state is achieved when the carboxylic acid terminus of one monomer forms hydrogen bonds with the tryptophan amine group of the adjacent monomer. acs.org This interaction is a significant contributor to the early stages of self-assembly of aromatic dipeptides. acs.org The presence of a solvent can alter the nature of these interactions; for instance, in acetone, the dipeptide is stabilized by hydrogen bonds between the carboxylic group and the tyrosine hydroxyl group. acs.org
| Interacting Groups in WY Dimer | Type of Hydrogen Bond | Significance |
| Carboxylic acid terminal and Tryptophan amine group | Ocarboxyl···H(N)trp | Primary stabilizing force in the lowest energy state. acs.org |
| Carboxylic group and Tyrosine hydroxyl group | Ocarboxyl···H(O)tyr | Stabilizing interaction in a solvent like acetone. acs.org |
The aromatic side chains of tyrosine and tryptophan residues are central to the formation of π-π stacking interactions. researchgate.netnih.gov These interactions, where the aromatic rings align in parallel or T-shaped orientations, are fundamental to the stability of many peptides and proteins. nih.gov For the Tryptophan-Tyrosine dipeptide, the interaction between the π systems of the two residues can be observed, for example, through a blue shift in its fluorescence emission spectrum. acs.org Tryptophan and tyrosine are among the primary amino acid residues that engage in π-stacking. researchgate.net The geometry of these interactions can be edge-to-face or parallel-stacked, with the latter often being more stable. researchgate.netacs.org
| Aromatic Residue Pair | Interaction Type | Observed Effect |
| Tryptophan - Tyrosine | π-π Stacking | Contributes to structural stability; can cause a blue shift in fluorescence emission. acs.org |
Both electrostatic and hydrophobic forces play a significant role in the behavior of the Tyrosine-Tryptophan dipeptide. The aromatic amino acids, including tryptophan and tyrosine, are generally hydrophobic and tend to be located in the interior of proteins. khanacademy.orgrusselllab.org Tryptophan, in particular, is considered hydrophobic and favors being buried within protein hydrophobic cores. russelllab.org The interplay between solvophobic (hydrophobic) and electrostatic interactions is complex and has been shown to be interconnected, influencing the selectivity of aromatic interactions. acs.org While both tyrosine and tryptophan have polar features (a hydroxyl group in tyrosine and a nitrogen-containing indole (B1671886) ring in tryptophan), their large aromatic rings confer significant hydrophobic character. mdpi.comstackexchange.com
In Vitro Biological System Interactions and Mechanistic Insights
The Tyrosine-Tryptophan dipeptide has been shown to interact with and modulate the activity of specific biological systems, demonstrating its potential for physiological effects.
Research has demonstrated that the Tryptophan-Tyrosine (WY) dipeptide can inhibit the activity of monoamine oxidase B (MAO-B) in vitro. nih.gov MAO-B is an enzyme involved in the metabolism of dopamine. mdpi.com In one study, the WY dipeptide was shown to inhibit MAO-B activity, an effect not observed with tryptophan or tyrosine alone. nih.gov This inhibitory action suggests that the specific conformation of the dipeptide is necessary for this biological effect. nih.gov The inhibition of MAO-B can lead to an increase in dopamine levels, which was observed in the hippocampus and frontal cortex in the same study. nih.gov
| Compound | Effect on MAO-B Activity | Impact on Dopamine Levels |
| Tryptophan-Tyrosine (WY) dipeptide | Inhibition nih.gov | Increased levels in hippocampus and frontal cortex. nih.gov |
| Tryptophan | No effect nih.gov | No effect nih.gov |
| Tyrosine | No effect nih.gov | Not specified |
Redox Mechanisms: Charge Transfer Dynamics and Radical Formation (e.g., EPR Studies)
The redox properties of Tyrosine-Tryptophan dipeptides are fundamentally linked to the electron transfer (ET) capabilities of its constituent aromatic amino acids. Tyrosine (Tyr) and Tryptophan (Trp) are among the primary amino acids implicated in high-potential redox catalysis, acting as crucial "way stations" for charge transport in biological systems nih.gov. The transfer of an electron and a proton, known as proton-coupled electron transfer (PCET), is a vital mechanism for these residues .
Studies using time-resolved absorption spectroscopy on Trp-Tyr (W-Y) dipeptides have elucidated the dynamics of intramolecular charge transfer. Excitation with laser pulses can generate both tryptophan and tyrosine radicals nih.gov. The directionality and rate of this charge transfer are highly dependent on pH. Between pH 6 and 10, the tryptophan radical is capable of oxidizing tyrosine nih.gov. As the pH is lowered (pH 2-6), the rate of this intramolecular charge transfer increases. Conversely, at higher pH values (pH 10-12), the rate of radical transport from tryptophan to tyrosine decreases nih.gov. At even more alkaline conditions, the reverse reaction, involving the tyrosinate anion, can occur nih.gov. This pH-dependent switching of redox mechanisms is critical in the function of enzymes like ribonucleotide reductase nih.gov.
Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for identifying and characterizing the radical species formed during these redox reactions nih.goviaea.orgiaea.orgnih.gov. In dipeptides containing a N-terminal tyrosine, EPR studies at low temperatures have identified the formation of anisotropic singlet signals characteristic of tyrosyl radicals (TyrO•) following gamma irradiation iaea.org. These radicals are formed through the oxidation of the aromatic ring nih.gov. EPR and Fourier-transform infrared (FT-IR) spectroscopy studies suggest a conformationally sensitive delocalization of spin density from the phenoxyl ring onto the amino and carboxylate groups of the tyrosyl radical, indicating an interaction between the radical's π system and the peptide backbone nih.goviaea.org. This delocalization may occur through a through-space mechanism iaea.org. In dipeptides where Tyr is paired with an amino acid like methionine, intramolecular electron transfer can proceed from the intact tyrosine residue to a sulfur-centered radical cation on the methionine, resulting in the formation of the tyrosyl radical iaea.org.
The table below summarizes the pH-dependent charge transfer rates observed in W-Y dipeptides.
| Dipeptide System | pH Range | Direction of Charge Transfer | Rate Constant (kₓ) s⁻¹ |
| W-Y | 6 - 10 | Trp radical → Tyr | 9.0 x 10⁴ |
| Ac-W-Y | 6 - 10 | Trp radical → Tyr | 1.8 x 10⁴ |
| W-Y | >12 | W → Y⁻ (tyrosinate) | 1.2 x 10⁵ |
Data sourced from Reece et al., 2005 nih.gov.
Receptor Interaction Studies: Formyl Peptide Receptor 1 Antagonism
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor that plays a significant role in inflammatory responses by recognizing N-formylated peptides from bacteria and mitochondria nih.govnih.govmdpi.com. The modulation of FPR1 activity is a therapeutic target for inflammatory diseases, and research has focused on identifying potent antagonists nih.govmedchemexpress.com.
Studies have led to the design and synthesis of tryptophan-containing dipeptide derivatives that act as FPR1 antagonists nih.govnih.govmdpi.com. These synthetic dipeptides have been shown to inhibit neutrophil responses induced by the FPR1 agonist fMLF (N-formylmethionyl-leucyl-phenylalanine) mdpi.commedchemexpress.com. For example, the dipeptide antagonist HCH6-1 effectively inhibits chemotaxis, superoxide (B77818) anion generation, and elastase release in human neutrophils activated by fMLF, demonstrating its potential in mitigating FPR1-mediated inflammation medchemexpress.com. The development of these dipeptide antagonists highlights the potential for specifically engineered Tyr-Trp structures to interact with and block key inflammatory receptors.
Cellular Interactions: Influence on Neuronal Cell Lines for Scaffold Development
The unique properties of tyrosine and tryptophan lend themselves to applications in tissue engineering, particularly for creating scaffolds to support neuronal growth. Dipeptide-based scaffolds are being investigated for their ability to provide a biocompatible and bioactive microenvironment for cells researchgate.net.
Tyrosine-functionalized materials, such as poly(vinyl alcohol) functionalized with tyramine (PVA-Tyr), have been used to create hydrogel scaffolds nih.gov. These scaffolds can support the three-dimensional growth and differentiation of neuronal cell lines, like PC12 cells, often in co-culture with glial cells such as Schwann cells nih.gov. The mechanical properties of these hydrogels can be tuned to mimic that of native nerve tissue, providing a compliant substrate that promotes neurite outgrowth and the development of neural networks nih.gov.
Furthermore, the Tyr-Trp dipeptide itself has been shown to have direct effects on neuronal systems. Oral administration of the Tyr-Trp dipeptide in animal models was found to enhance noradrenaline metabolism in the brain and ameliorate working-memory deficits induced by the amyloid-β peptide mdpi.com. This suggests that the dipeptide can cross the blood-brain barrier and interact with neuronal cells to modulate neurotransmitter systems and improve cognitive function, indicating its potential as a component in scaffolds designed to treat neurodegenerative conditions. While direct studies encapsulating neuronal cells within a pure Tyr-Trp scaffold are emerging, the evidence from related dipeptide and tyrosine-based systems strongly supports their utility in neural tissue engineering researchgate.netresearchgate.net.
Interactions with Host Systems: Cyclodextrin Inclusion Complexation
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, enabling them to form inclusion complexes with hydrophobic guest molecules nih.govresearchgate.net. This property is utilized to enhance the solubility, stability, and bioavailability of various compounds, including peptides nih.govnih.gov.
The aromatic, hydrophobic side chains of tyrosine and tryptophan in the Tyr-Trp dipeptide can be encapsulated within the cavity of cyclodextrins, particularly β-cyclodextrin, which has a cavity size well-suited for aromatic rings nih.govnih.govresearchgate.netd-nb.info. The formation of these host-guest complexes is driven primarily by hydrophobic interactions nih.gov.
NMR and fluorescence spectroscopy studies have confirmed the interaction between tryptophan-containing dipeptides and cyclodextrins researchgate.net. The tryptophan residue's indole ring penetrates the CD cavity, leading to the formation of a stable complex researchgate.net. The stability of these complexes can be influenced by the position of the aromatic amino acid within the peptide sequence researchgate.netd-nb.info. Research indicates that the strength of these complexes often increases when tryptophan is in the C-terminal position researchgate.net.
A significant application of this complexation is the masking of the bitter taste associated with certain protein hydrolysates and peptides nih.govresearchgate.net. By sequestering the hydrophobic residues responsible for the bitter taste within the cyclodextrin cavity, their interaction with taste receptors is prevented, improving the palatability of functional foods and nutraceuticals nih.govresearchgate.net.
The table below lists the association constants for complexes between aromatic amino acids and β-cyclodextrin.
| Amino Acid | Association Constant (Kₐ) M⁻¹ |
| Tryptophan | 520 |
| Tyrosine | 130 |
| Phenylalanine | 40 |
Data indicates that Tryptophan forms the most stable complexes among the aromatic amino acids, highlighting the importance of the Trp residue in Tyr-Trp for cyclodextrin interaction. Data sourced from Rudolph et al., 2018 researchgate.net.
Self Assembly and Supramolecular Architectures
Mechanisms of Tyrosine Tryptophan Dipeptide Self-Assembly
The spontaneous organization of Tyrosine-Tryptophan dipeptides into ordered structures is a complex process driven by a delicate balance of several non-covalent forces. mdpi.com Computational and experimental studies have confirmed that the stability of the resulting self-assembled structures is primarily due to a combination of hydrogen bonding, π-π stacking, and CH-π interactions. nih.govacs.org The aromatic side chains of both tyrosine and tryptophan are crucial for these interactions, providing the necessary rigidity and electronic properties that favor assembly. mdpi.com Specifically, π-π stacking interactions occur between the aromatic rings of the amino acid side chains, while hydrogen bonds form between the peptide backbones. acs.orgnih.gov Hydrophobic interactions also play a role by minimizing the contact of the nonpolar aromatic groups with aqueous environments. mdpi.commdpi.com
The specific sequence and chirality of the amino acids are fundamental determinants of the self-assembly process and the final morphology of the nanostructures. The presence of two aromatic residues, tyrosine and tryptophan, is critical. The hydroxyl (-OH) group on the tyrosine residue can form additional, strong hydrogen bonds, which influences the assembly process. mdpi.com Furthermore, the electron-withdrawing nature of this hydroxyl group can promote more efficient π-π interactions between the side chains. mdpi.com The higher hydrophobicity of tryptophan compared to tyrosine also contributes to the driving forces of assembly. mdpi.com
Chirality, the stereochemistry of the amino acids (L- or D-isomers), has a profound effect on the supramolecular behavior. nih.govnih.gov The use of homochiral dipeptides, such as Cyclo(L-Trp-L-Tyr), leads to specific, ordered structures like nanotubes and nanofibrils. mdpi.com The handedness and morphology of the resulting assemblies are directly controlled by the chirality of the constituent amino acids. nih.govurfu.ru The combination of D- and L-amino acids into heterochiral sequences can lead to different and sometimes more durable supramolecular architectures compared to their homochiral counterparts. units.it
The environment in which self-assembly occurs significantly impacts the final supramolecular structures. The choice of solvent, its polarity, and the processing conditions can be tuned to control the morphology of the resulting nanomaterials. researchgate.net For instance, dissolving Cyclo(L-Trp-L-Tyr) in a solvent mixture of DMF/DMAc/H₂O and allowing for slow evaporation over a month results in the formation of nanofibrils. mdpi.com In another approach, dissolving the dipeptide in hexafluoroisopropanol (HFP) is used for studying optical properties and for incorporation into polymer matrices. mdpi.com
The "solvent switch" method, which involves dissolving the peptide in a solvent like Dimethyl sulfoxide (B87167) (DMSO) and then adding water, is another technique used to trigger the formation of nanostructures such as hydrogels. acs.orgnih.gov Processing conditions, including peptide concentration, temperature, and pH, are also critical factors that influence the self-assembly pathway and the characteristics of the final nanostructures. nih.govacs.orgnih.gov
Table 1: Influence of Solvent and Processing on Tyr-Trp Dipeptide Assembly
| Dipeptide Form | Solvent System | Processing Condition | Resulting Nanostructure | Reference |
|---|---|---|---|---|
| Cyclo(L-Trp-L-Tyr) | DMF/DMAc/H₂O (4:2:1) | Slow evaporation over one month | Nanofibrils | mdpi.com |
| (WY)₃ Peptide | DMSO, then water addition | Solvent switch | Hydrogel | acs.orgnih.gov |
| Cyclo(L-Trp-L-Tyr) | Hexafluoroisopropanol (HFP) | Dissolution for electrospinning | Incorporated nanotubes in polymer fibers | mdpi.com |
Formation of Ordered Nanostructures
The self-assembly of Tyr-Trp dipeptides can lead to a variety of well-ordered and morphologically distinct nanostructures. mdpi.com These include nanotubes, nanofibers, nanofibrils, and nanospheres, with the final structure being highly dependent on the specific dipeptide form (linear vs. cyclic), chirality, and the assembly conditions. nih.govmdpi.com
Both linear and cyclic Tyr-Trp dipeptides have been shown to form hollow, cylindrical structures known as nanotubes. nih.govacs.org These structures are stabilized by a network of hydrogen bonds and aromatic stacking interactions. acs.org Studies on cyclic L-Tryptophan-L-Tyrosine have demonstrated its ability to self-assemble into nanotubes that can be embedded within a polymer matrix to form composite nanofibers. mdpi.comresearchgate.net These hybrid nanofibers exhibit enhanced mechanical properties compared to the pure polymer fibers. mdpi.com The formation of nanofibers and nanotubes from short aromatic peptides is a common outcome of the self-assembly process, driven by the strong tendency of the aromatic side chains to engage in π-π stacking. acs.orgnih.gov
Under specific solvent conditions, Tyr-Trp dipeptides can form nanofibrils. For example, Cyclo(L-Trp-L-Tyr) dissolved in a mixture of DMF/DMAc/H₂O self-assembles into nanofibrils with an average diameter of 218 ± 70 nm. mdpi.com In some cases, these fibrils can form interconnected three-dimensional networks. mdpi.com The formation of fibrils is often associated with the development of cross-β structures, similar to those found in amyloid peptides. nih.gov While Tyr-Trp dipeptides predominantly form elongated structures, the related dipeptide Cyclo(L-Trp-L-Trp) has been observed to form nanospheres, highlighting how the substitution of tyrosine for a second tryptophan can dramatically alter the final morphology. mdpi.com
Table 2: Dimensions of Self-Assembled Tyr-Trp Nanostructures
| Dipeptide | Nanostructure | Average Dimensions | Formation Conditions | Reference |
|---|---|---|---|---|
| Cyclo(L-Trp-L-Tyr) | Nanofibrils | Diameter: 218 ± 70 nm | Solution of DMF/DMAc/H₂O | mdpi.com |
| Cyclo(L-Trp-L-Trp) | Nanospheres | Diameter: 245 nm | Not specified | mdpi.com |
Co-assembly with Other Building Blocks
The Tyr-Trp dipeptide can be co-assembled with other materials to create novel hybrid systems with enhanced or combined functionalities. mdpi.com A prominent example is the incorporation of self-assembled Cyclo(L-Trp-L-Tyr) nanotubes into a polycaprolactone (B3415563) (PCL) polymer matrix via electrospinning. mdpi.comresearchgate.net This process results in a flexible and mechanically resistant fiber mat where the dipeptide nanotubes are embedded within the PCL nanofibers. mdpi.com This co-assembly significantly improves the material's properties, increasing the Young's modulus by 445% and the tensile strength by 72% compared to dipeptide-free PCL fibers. mdpi.com Such hybrid materials hold promise for applications in nanoenergy and nanophotonics. mdpi.comresearchgate.net The principle of co-assembly can be extended to other components, such as combining peptide nanofibers with carbon nanotubes or silver nanoparticles to create functional electronic and sensory materials. nih.govresearchgate.net
Dipeptide-Polymer Hybrid Systems
The integration of self-assembling dipeptides into polymer matrices offers a powerful strategy for creating hybrid materials with enhanced properties. These systems combine the processability and mechanical flexibility of polymers with the unique structural, optical, and piezoelectric characteristics of peptide nanostructures.
A notable example involves the incorporation of a chiral cyclo-dipeptide, L-Tryptophan-L-Tyrosine, into a biopolymer matrix. mdpi.comresearchgate.net In one such system, this cyclic dipeptide was integrated with polycaprolactone (PCL) via electrospinning to form hybrid nanofibers. mdpi.comresearchgate.netresearchgate.net Within these fibers, the cyclo(L-Trp-L-Tyr) dipeptide self-assembles into highly ordered nanotubes that become embedded within the polymer matrix. mdpi.comresearchgate.net
The self-assembly process is driven by supramolecular interactions, including hydrogen bonding facilitated by the tyrosine -OH group and π-π stacking of the aromatic tryptophan and tyrosine residues. mdpi.com This hierarchical organization significantly impacts the material's properties. The resulting hybrid nanofibers are wide-bandgap semiconductors (bandgap energy of 4.0 eV) and exhibit intense blue photoluminescence. mdpi.comresearchgate.netresearchgate.net
The incorporation of the dipeptide nanostructures leads to a dramatic improvement in the mechanical properties of the polymer. mdpi.com Research findings indicate that embedding the dipeptide nanotubes into the PCL matrix increases the Young's modulus by 445% and the tensile strength by 72% compared to polymer fibers without the dipeptide. mdpi.com Furthermore, these hybrid systems demonstrate significant piezoelectric properties, which are crucial for applications in nanoenergy harvesting and nanophotonics. mdpi.comresearchgate.netresearchgate.net
| Property | Value | Reference |
|---|---|---|
| Young's Modulus Increase | 445% | mdpi.com |
| Tensile Strength Increase | 72% | mdpi.com |
| Effective Piezoelectric Coefficient (deff) | 22 pC/N | mdpi.comresearchgate.net |
| Piezoelectric Voltage Coefficient (geff) | 1.2 Vm/N | mdpi.comresearchgate.net |
| Peak Power Density | 0.16 µW/cm² | mdpi.comresearchgate.net |
| Bandgap Energy | 4.0 eV | mdpi.comresearchgate.net |
Peptide-Nucleic Acid Conjugate Architectures
The conjugation of peptides to nucleic acids, including DNA, RNA, and their synthetic analogues like Peptide Nucleic Acids (PNA), creates hybrid molecules capable of forming complex and programmable supramolecular structures. nih.govnih.govnih.gov While specific research on Tyrosine-Tryptophan dipeptide-nucleic acid conjugates is not extensively detailed in the reviewed literature, studies on similar tryptophan-containing dipeptides, such as Tryptophan-Tryptophan (WW), provide significant insights into the principles governing their self-assembly. nih.govnih.gov
The indole (B1671886) ring of tryptophan plays a critical role in promoting the aggregation and self-assembly of these conjugates. nih.govnih.gov When a WW dipeptide is conjugated to a PNA dimer (e.g., WWgc), the resulting molecule can self-assemble into distinct morphological structures. nih.gov The final architecture of these assemblies is often dependent on the concentration of the conjugate. nih.govnih.gov At lower concentrations, spherical aggregates are typically observed, whereas at higher concentrations, these spheres can evolve into fibrous or helical structures. nih.govnih.gov
The stability of these peptide-PNA architectures is derived from a combination of forces. nih.gov Watson-Crick hydrogen bonds between the nucleobases (e.g., guanine (B1146940) and cytosine) provide specificity and directionality, while π-π stacking interactions between the tryptophan indole rings contribute significantly to the thermodynamic stability of the assembled core. nih.govnih.gov This dual-driven assembly allows for precise control over the formation of complex nanostructures. nih.gov The conjugation of oligonucleotides to self-assembling dipeptides can trigger morphological transitions, for instance, from fibrillar structures, typical of the peptide alone, to vesicular or spherical structures in the hybrid conjugate. researchgate.net These peptide-DNA hybrid systems merge the recognition capabilities of nucleic acids with the structural diversity of peptides, opening avenues for developing novel nanomaterials. nih.govnih.gov
| Conjugate System | Concentration Dependence | Observed Morphologies | Primary Driving Forces | Reference |
|---|---|---|---|---|
| WWgc (Tryptophan-Tryptophan dipeptide conjugated to a Guanine-Cytosine PNA dimer) | Concentration-dependent | Spherical (low concentration), Fibrous (high concentration) | π-π stacking (Tryptophan), Watson-Crick H-bonds (PNA) | nih.govnih.gov |
Computational and Theoretical Modeling of Dipeptide Systems
Quantum Mechanical (QM) Calculations for Interaction Energies
Quantum mechanical (QM) calculations are essential for accurately determining the interaction energies within and between molecules. unc.edu Unlike classical molecular mechanics, QM methods account for the electronic structure of molecules, providing a more fundamental description of noncovalent interactions such as hydrogen bonding, π-π stacking, and cation-π interactions, all of which are pertinent to the Tyr-Trp dipeptide. nih.gov Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are frequently used to calculate the energies of different dipeptide conformations and their dimers. unc.eduacs.org
In the context of the Tryptophan-Tyrosine (WY) dipeptide dimer, quantum-chemical methods have been employed to understand the intermolecular interactions that precede self-assembly. These calculations reveal that the dimerization process is thermodynamically favorable at room temperature. acs.org
| Property | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
|---|---|---|---|
| WY Dimerization | -22.3 | -31.4 | -13.0 |
Thermodynamic properties of Tryptophan-Tyrosine (WY) dimerization at room temperature, calculated using quantum-chemical methods. Data sourced from ACS Omega. acs.org
Energy Decomposition Analysis (EDA) is a computational technique used to partition the total intermolecular interaction energy into distinct, physically meaningful components. semanticscholar.orgresearchgate.net This allows for a quantitative understanding of the forces driving molecular association. Typical components include electrostatics, exchange-repulsion, polarization, and charge transfer. semanticscholar.orgsoton.ac.uk
For aromatic dipeptide dimers like Tryptophan-Tyrosine, EDA reveals the specific nature of the noncovalent interactions. Studies utilizing Pair Interaction Energy Decomposition Analyses (PIEDA) at the Møller–Plesset perturbation theory (FMO-MP2) level have shown that hydrogen bonding is the predominant stabilizing force in the lowest energy dimer structures. acs.org This detailed breakdown is crucial for understanding why certain conformations are preferred and how these preferences influence the initial stages of peptide self-assembly.
Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular orbitals from a QM calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This localization provides a clear picture of charge distribution and donor-acceptor interactions, such as charge transfer, which contribute to molecular stability. acs.orguni-muenchen.de
In the Tryptophan-Tyrosine (WY) dipeptide dimer, NBO analysis has been used to investigate the nature of the noncovalent interactions in detail. acs.org The analysis can identify specific orbital interactions that correspond to hydrogen bonds or other stabilizing forces. For instance, NBO analysis of the individual amino acids has shown that upon ionization, both L-Tyrosine and L-Tryptophan undergo charge localization, a property governed by the difference in adiabatic ionization energy between the backbone and the aromatic side chain. acs.orgnih.gov This intrinsic electronic behavior of the constituent amino acids influences the interactions within the dipeptide system.
Molecular Simulation Approaches for Aggregation Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems, including the self-assembly and aggregation of peptides. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, revealing the dynamics of processes like fibril formation and nanostructure self-organization. mdpi.comrsc.org
Extensive MD simulations on aromatic amino acids, including tryptophan and tyrosine, have provided foundational insights into their aggregation behavior. mdpi.com These studies show that the amino acids form organized structures, with factors like polarity and hydrophobicity influencing the kinetics and final architecture of the aggregates. researchgate.netmdpi.com Tyrosine, for example, has been observed to form ordered, self-organized structures in a significantly shorter time frame compared to other aromatic amino acids. mdpi.com These principles of self-assembly are directly relevant to the aggregation dynamics of the Tyr-Trp dipeptide.
The kinetics of self-aggregation describe the rate and pathway through which monomers assemble into larger structures, while the equilibrium state describes the final, stable configuration of the system. MD simulations are uniquely suited to investigate both aspects. researchgate.netmdpi.com By analyzing simulation trajectories, researchers can measure key parameters such as the time required to reach equilibrium and the structural characteristics of the resulting aggregates. mdpi.com
Studies on individual aromatic amino acids have quantified these parameters. For instance, simulations have shown that tryptophan molecules reach an equilibrium state in their aggregation process at around 80 nanoseconds, while tyrosine achieves this more rapidly. researchgate.net The stability and tightness of the resulting structures can be assessed by calculating properties like the radius of gyration (Rg).
| Amino Acid | Average Equilibrium Rg (nm) | Time to Reach Equilibrium (ns) |
|---|---|---|
| Tyrosine (Tyr) | 2.00 | ~120 |
| Tryptophan (Trp) | 2.08 | ~80 |
Comparison of aggregation properties for Tyrosine and Tryptophan from molecular dynamics simulations. The radius of gyration (Rg) indicates the tightness of the final aggregate. Data sourced from MDPI. researchgate.netmdpi.com
These findings suggest that a dipeptide combining both residues would exhibit complex aggregation kinetics influenced by the distinct properties of each side chain. The interplay between the more reactive hydroxyl group of tyrosine and the complex indole (B1671886) ring of tryptophan would dictate the pathway and stability of self-assembled Tyr-Trp nanostructures. mdpi.com
Prediction of Electronic Structure and Properties
The electronic structure of a molecule, which includes the arrangement of its electrons in molecular orbitals, determines its chemical and physical properties. Computational methods can predict this structure and related properties, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular reactivity. acs.org
For the Tryptophan-Tyrosine (WY) dipeptide dimer, calculations show that the HOMO and LUMO consist of π and π* orbitals, respectively. In the most stable dimer configuration, the HOMO is localized around the tryptophan rings of both dipeptides, while the LUMO is localized around the tyrosine rings. acs.org This separation suggests a potential for charge transfer between the two residue types upon electronic excitation, an interaction that has been observed experimentally in YW dyads within larger peptides. acs.orgnih.gov This intrinsic electronic feature is fundamental to the dipeptide's role in biological processes like proton-coupled electron transfer. acs.org
Integration of Computational and Experimental Data
The most powerful approach to understanding complex molecular systems involves the integration of computational modeling with experimental validation. researchgate.netnih.gov Computational methods can provide detailed, atomistic explanations for experimental observations, while experiments can validate and refine theoretical models. nih.gov
Emerging Research Directions and Non Clinical Applications
Tyrosine-Tryptophan Dipeptide in Advanced Materials Science
The incorporation of self-assembling Tyrosine-Tryptophan dipeptide into various matrices has led to the creation of hybrid materials with enhanced physical and optical properties. These materials are at the forefront of research into next-generation electronics and energy systems.
Hybrid systems composed of the chiral cyclo-dipeptide L-Tryptophan-L-Tyrosine integrated into biopolymer electrospun fibers have demonstrated notable piezoelectric properties. mdpi.comuminho.ptresearchgate.netnih.gov When these dipeptides self-assemble into nanotubes within a polycaprolactone (B3415563) (PCL) polymer matrix, the resulting material can generate an electric charge in response to mechanical stress. mdpi.com Research has shown that these nanofiber mats exhibit a high effective piezoelectric coefficient (d_eff) of 22 pC/N. mdpi.comuminho.ptresearchgate.net Furthermore, the piezoelectric voltage coefficient (g_eff) was measured at 1.2 Vm/N, with the nanofiber mat delivering a peak power density of 0.16 µW/cm². mdpi.comuminho.ptmdpi.com These findings underscore the significant potential of these dipeptide-based materials for use in energy harvesting devices. mdpi.comuminho.pt
The same hybrid systems containing Cyclo-L-Tryptophan-L-Tyrosine also exhibit significant nonlinear optical behavior, specifically optical second harmonic generation (SHG). uminho.ptnih.gov This phenomenon, where two photons of the same frequency are converted into a single photon with twice the frequency, is crucial for applications in advanced optics and photonics. The nanofibers incorporated with the dipeptide display a strong effective SHG signal, with a nonlinear optical effective coefficient of 0.36 pm/V. mdpi.comuminho.ptresearchgate.netmdpi.com This property, combined with the ease of processing these flexible nanofiber mats compared to brittle inorganic crystals, makes them promising for nanophotonic applications. mdpi.com
Aromatic cyclo-dipeptides containing tryptophan are recognized for their properties as wide-bandgap semiconductors. uminho.ptnih.govmdpi.com Nanofibers embedded with self-assembled Cyclo-L-Tryptophan-L-Tyrosine nanotubes have been identified as wide-bandgap semiconductors with a calculated bandgap energy of 4.0 eV. mdpi.comuminho.ptnih.govmdpi.com This characteristic is crucial for their potential use in optoelectronic components and nanoenergy harvesting devices. mdpi.commdpi.com The semiconducting nature, coupled with piezoelectric properties, positions these materials as highly promising for converting mechanical energy into electrical energy. mdpi.com
The unique optical properties of Tyrosine-Tryptophan dipeptide nanostructures extend their utility into the field of nanophotonics. The self-assembled nanotubes within the polymer matrix exhibit intense blue photoluminescence. mdpi.comuminho.ptnih.gov This light-emitting capability, along with their strong second harmonic generation (SHG) signal, makes these hybrid systems highly attractive for developing advanced optical devices. mdpi.com The combination of flexibility, intense photoluminescence, and significant SHG response in a single material provides a versatile platform for creating innovative nanophotonic technologies and nanogenerators. mdpi.comuminho.pt
Peptide-Based Biomaterials for Regenerative Research
The self-assembly of peptides into well-ordered nanostructures offers a powerful tool for biomedical applications. The inherent biocompatibility and chemical versatility of Tyrosine-Tryptophan dipeptides make them excellent candidates for creating scaffolds that can support and promote tissue regeneration.
Self-assembling linear and cyclic Tryptophan-Tyrosine (WY) dipeptides can form stable nanotube structures. acs.orgnih.gov These nanotubes have shown significant promise as scaffolds for tissue engineering, particularly in nerve regeneration. acs.orgnih.gov Preliminary studies on neuronal cell lines (PC-12 cells) have indicated that these dipeptide nanotubes can promote cellular proliferation and differentiation even in the absence of traditional growth factors. acs.orgnih.gov The stability of these self-assembled nanotubes is attributed to a combination of hydrogen bonding and π–π stacking interactions between the aromatic residues. acs.orgnih.gov Research has demonstrated that the physical dimensions (aspect ratio) of the nanotubes play a critical role in their interaction with cells. acs.orgnih.gov These findings suggest that Tryptophan-Tyrosine dipeptide nanotubes are viable candidates for creating biocompatible scaffolds designed to enhance the regeneration of neural tissues. acs.orgumassd.edu
Data Tables
Table 1: Material Properties of Cyclo(L-Trp-L-Tyr)@PCL Nanofiber Mat
| Property | Value | Reference |
|---|---|---|
| Piezoelectric Coefficient (d_eff) | 22 pC/N | mdpi.comuminho.ptresearchgate.net |
| Piezoelectric Voltage Coefficient (g_eff) | 1.2 Vm/N | mdpi.comuminho.ptmdpi.com |
| Peak Power Density | 0.16 µW/cm² | mdpi.comuminho.ptmdpi.com |
| Second Harmonic Generation (SHG) Coefficient | 0.36 pm/V | mdpi.comuminho.ptresearchgate.netmdpi.com |
| Bandgap Energy | 4.0 eV | mdpi.comuminho.ptnih.govmdpi.com |
Table 2: Compound Names Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| Tyrosine-Tryptophan dipeptide | WY dipeptide |
| Cyclo-L-Tryptophan-L-Tyrosine | Cyclo(L-Trp-L-Tyr) |
Strategies for Nerve Regeneration
The dipeptide consisting of Tyrosine and Tryptophan (Tyr-Trp) is gaining attention for its potential role in nerve regeneration. Self-assembling peptides are being explored for creating scaffolds in tissue engineering, and Tyr-Trp nanostructures have been shown to support the proliferation and differentiation of neuronal cells. nih.gov Combined experimental and computational studies indicate that both linear and cyclic forms of the Tryptophan-Tyrosine (WY) dipeptide can self-assemble into stable nanotubes. nih.gov These nanostructures have been observed to promote the growth of PC-12 neuronal cell lines, even without the presence of traditional growth factors, suggesting their potential as scaffolds for nerve regeneration and tissue engineering. nih.gov The aromatic amino acids within the peptide, such as tryptophan, contribute to the stability of these self-assembled structures through π–π interactions. nih.gov The application of such peptide-based biomaterials is a promising strategy for repairing peripheral nerve injuries. nih.gov
Rational Design of Bioactive Peptides
The rational design of peptides based on the Tyr-Trp structure aims to enhance their inherent biological activities. This involves a detailed understanding of how the molecule's structure relates to its function and engineering modifications to improve its biophysical characteristics.
Structure-Activity Relationship (SAR) Investigations at Molecular Level
Structure-activity relationship (SAR) studies are fundamental to optimizing the bioactivity of Tyr-Trp. The antioxidant capacity of this dipeptide is a key area of investigation. The presence and position of redox-active amino acids like Tyrosine (Tyr) and Tryptophan (Trp) are critical. researchgate.netdntb.gov.ua The phenolic group of tyrosine and the indole (B1671886) group of tryptophan are major contributors to the peptide's ability to scavenge free radicals. nih.govnih.gov
The sequence of the amino acids significantly impacts activity. For instance, some studies have shown that dipeptides with an N-terminal tryptophan are crucial for memory-improving effects, whereas the reverse sequence, Tyrosine-Tryptophan, did not show the same activity. mdpi.com This highlights that the specific conformation of the dipeptide is essential for its biological function. mdpi.com Computational methods like molecular docking and quantum-chemical calculations are used to predict how structural changes affect antioxidant capacity. researchgate.netnih.govdovepress.comcumhuriyet.edu.tr These studies analyze how interactions with key cellular targets are altered by modifying the peptide structure. For example, molecular docking has been used to show that peptides containing Tyr and Trp might bind to Keap1, a key protein in the cellular antioxidant response, thereby activating the Nrf2 pathway. ital.sp.gov.br
Quantum chemical studies on dimers of Tryptophan-Tyrosine (WY) reveal that hydrogen bonding is a dominant stabilizing force in their self-assembly, with the HOMO (Highest Occupied Molecular Orbital) localized around the tryptophan rings and the LUMO (Lowest Unoccupied Molecular Orbital) around the tyrosine rings. acs.org Such detailed molecular-level investigations are crucial for designing new peptides with enhanced and specific biological functions.
Engineering Peptides with Modified Biophysical Properties (e.g., Hydrophobicity)
Modifying the biophysical properties of Tyr-Trp, such as its hydrophobicity and stability, is a key strategy for enhancing its potential applications.
Stability: A major challenge for therapeutic peptides is their poor stability against enzymatic degradation. mdpi.com A common strategy to overcome this is to substitute the naturally occurring L-amino acids with their D-amino acid counterparts. mdpi.comnih.govnih.gov D-peptides are more resistant to proteolysis, which can increase their biological half-life and stability. nih.govnih.govresearchgate.netresearchgate.net This modification can be a powerful tool to improve the in vivo stability of bioactive molecules like Tyr-Trp. nih.gov Other strategies to improve stability include N- or C-terminal modifications and peptide cyclization. researchgate.netijdvl.com
Applications in Functional Food Ingredient Research (Focus on Molecular Mechanism)
The Tyr-Trp dipeptide is being explored as a functional food ingredient due to its antioxidant properties. Research is focused on elucidating the molecular mechanisms behind these effects.
The antioxidant action of peptides containing Tyr and Trp is often attributed to their ability to act as hydrogen donors, which stabilizes free radicals. nih.govjst.go.jp Beyond direct radical scavenging, these peptides can modulate cellular signaling pathways related to oxidative stress. nih.gov One of the key pathways is the Keap1-Nrf2 system. ital.sp.gov.brresearchgate.net Under normal conditions, the transcription factor Nrf2 is kept inactive by the Keap1 protein. ital.sp.gov.br Oxidative stress or the action of certain bioactive molecules can disrupt this interaction. Molecular docking studies suggest that peptides containing Tyr and Trp can bind to Keap1, competing with Nrf2. ital.sp.gov.brresearchgate.net This releases Nrf2, allowing it to move to the nucleus and activate the Antioxidant Response Element (ARE), leading to the increased expression of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). ital.sp.gov.brnih.govresearchgate.net
Furthermore, oxidative stress and inflammation are closely linked, and high levels of reactive oxygen species (ROS) can activate the pro-inflammatory NF-κB pathway. ital.sp.gov.br By reducing oxidative stress, antioxidant peptides can indirectly inhibit the NF-κB pathway. nih.gov The ability of Tyr-Trp and related peptides to modulate these fundamental cellular defense mechanisms makes them promising candidates for development as ingredients in functional foods aimed at mitigating oxidative stress and inflammation. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying tyrosine-tryptophan dipeptides in academic research?
- Methodological Answer: Solid-phase peptide synthesis (SPPS) is widely used due to its efficiency in stepwise coupling of protected amino acids. For purification, reversed-phase HPLC is employed to separate dipeptides based on polarity, while size-exclusion chromatography (e.g., using Sephadex columns) isolates products by molecular weight. Methyl esterification can alter polarity for GC/MS compatibility .
Q. Which spectroscopic and computational techniques are most effective for structural characterization of tyrosine-tryptophan dipeptides?
- Methodological Answer: UV-Vis spectroscopy detects aromatic residues (tyrosine and tryptophan) at 280 nm, while NMR spectroscopy resolves atomic-level structures, including backbone torsional angles. Circular dichroism (CD) spectroscopy identifies secondary structural features. Computational methods like molecular dynamics (MD) simulations model conformational flexibility, with backbone bond angles (e.g., Cα–Cβ–Cγ) optimized to minimize energy distortions .
Advanced Research Questions
Q. How do hybrid constrained molecular dynamics (ICMD) simulations improve accuracy in studying tyrosine-tryptophan dipeptide conformations?
- Methodological Answer: Hybrid ICMD simulations open specific bond angles (e.g., C–N–Cα or N–Cα–C) to decouple torsional and angular degrees of freedom, reducing extrinsic potential energy distortions. This enables accurate free energy surface (FES) calculations, revealing conformational populations (e.g., α-helix vs. β-sheet propensity) comparable to unconstrained simulations .
Q. What experimental approaches are used to investigate tyrosine-tryptophan dipeptide interactions with cellular receptors?
- Methodological Answer: Cell-based binding assays (e.g., surface plasmon resonance) quantify affinity constants (), while random peptide library screens identify consensus motifs like WY. Mutational studies (e.g., substituting aspartic acid with valine/isoleucine) validate sequence specificity in receptor binding .
Q. How can researchers resolve discrepancies between computational predictions and experimental data in dipeptide conformational studies?
- Methodological Answer: Cross-validation with experimental techniques like NMR (for torsional angles) or CD spectroscopy (for secondary structure) is critical. Adjusting simulation parameters—such as time steps (5 fs) and bond angle constraints—improves agreement. For example, opening Cα–Cβ–Cγ angles in tyrosine dipeptides reduces Hellinger distance errors in FES by 0.26 .
Q. What strategies enable site-selective functionalization of tyrosine-tryptophan dipeptides for pharmacological studies?
- Methodological Answer: Pd(II)-catalyzed alkynylation selectively modifies C(sp³)–H bonds in dipeptides with aromatic residues (e.g., tyrosine or tryptophan). Reaction efficiency (67–84% yield) is confirmed via LC-MS and / NMR. Methyl esterification of carboxyl groups enhances GC/MS compatibility for purity assessment .
Data Analysis and Experimental Design
Q. What statistical frameworks are recommended for analyzing dipeptide-receptor binding data?
- Methodological Answer: Dose-response curves (log[inhibitor] vs. normalized response) fitted to nonlinear regression models (e.g., Hill equation) calculate IC. Pairwise comparisons (Student’s t-test) and ANOVA assess significance across mutants. For high-throughput screens, Z’-factor analysis evaluates assay robustness .
Q. How should researchers design controlled experiments to assess dipeptide stability under physiological conditions?
- Methodological Answer: Accelerated stability studies (e.g., 40°C/75% RH for 1–3 months) monitor degradation via HPLC. Circular dichroism tracks secondary structure changes. Free energy calculations (e.g., using MM/PBSA) predict thermodynamic stability, validated by differential scanning calorimetry (DSC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
